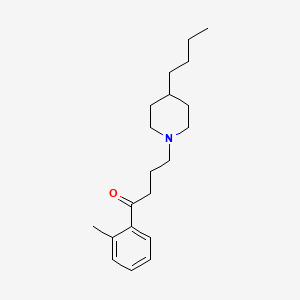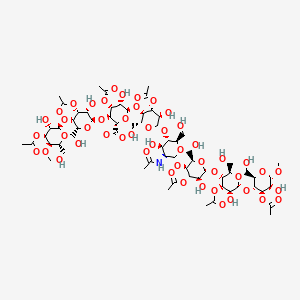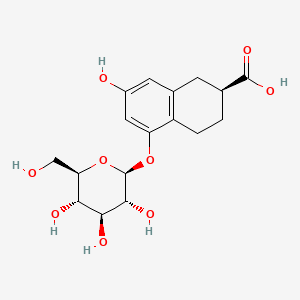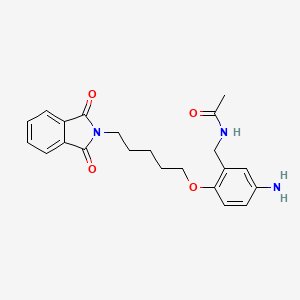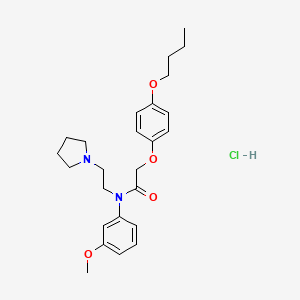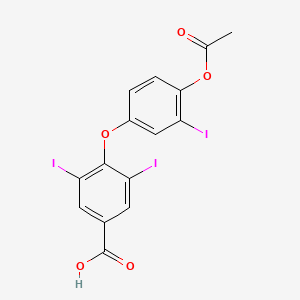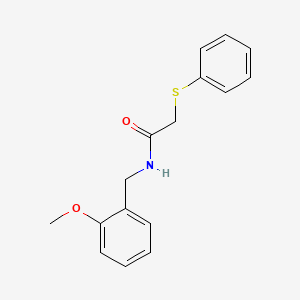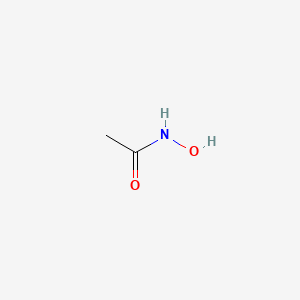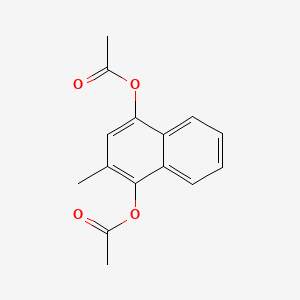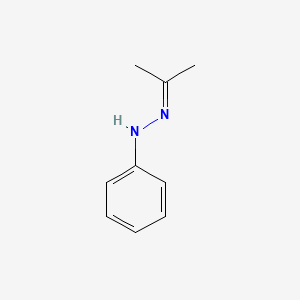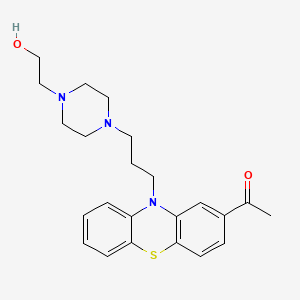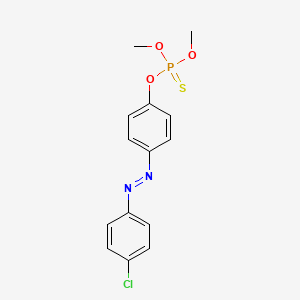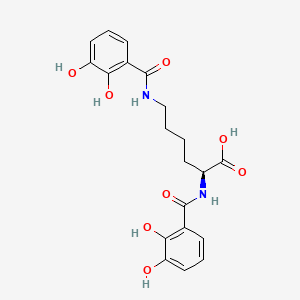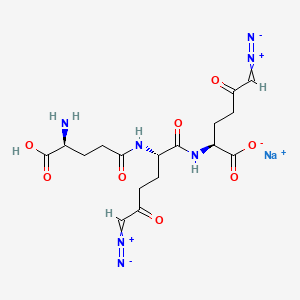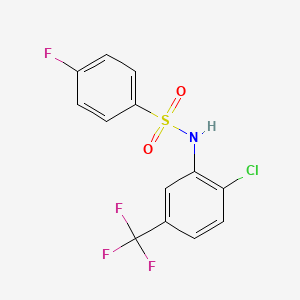
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
- Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamides have been investigated as inhibitors of kynurenine 3-hydroxylase. This includes the study of their synthesis, structure-activity relationship (SAR), and biochemical characterization. For instance, 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide exhibited high-affinity inhibition of this enzyme, impacting kynurenic acid concentration in the brain (Röver et al., 1997).
Chemical Synthesis and Derivatives
- Synthesis of Novel Derivatives : Benzenesulfonamide derivatives, including fluorine and trifluoromethyl variants, have been synthesized for various applications. A study elaborated on the synthesis of these compounds and their structural characterization, highlighting the versatility of benzenesulfonamide chemistry (Gegen Ta-n, 2015).
- Antitumor Activity : Benzenesulfonamide derivatives have been synthesized with a focus on their potential antitumor activity. For example, certain derivatives displayed notable activity against lung cancer and melanoma cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).
Binding Modes and Pharmacological Potential
- PPARγ Partial Agonist : The compound 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) has been studied for its binding modes to orthosteric and allosteric sites in PPARγ, an important receptor in various physiological systems (Hughes et al., 2016).
Molecular Modification and Biological Activities
- Cyclooxygenase-2 Inhibition : Research has focused on the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, exploring their potential as cyclooxygenase-2 inhibitors. This illustrates the role of benzenesulfonamide derivatives in the development of new therapeutic agents (Pal et al., 2003).
Propriétés
Numéro CAS |
91308-59-7 |
|---|---|
Nom du produit |
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- |
Formule moléculaire |
C13H8ClF4NO2S |
Poids moléculaire |
353.72 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H8ClF4NO2S/c14-11-6-1-8(13(16,17)18)7-12(11)19-22(20,21)10-4-2-9(15)3-5-10/h1-7,19H |
Clé InChI |
JVRWBOHEQSJRDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
91308-59-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



